molecular formula C6H11Br B057405 Bromocyclohexane CAS No. 108-85-0

Bromocyclohexane

Cat. No. B057405
CAS RN: 108-85-0
M. Wt: 163.06 g/mol
InChI Key: AQNQQHJNRPDOQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromocyclohexane can be synthesized from potassium bromide and cyclohexanol in the presence of concentrated sulfuric acid, achieving high yields under optimized conditions (J. Heng, 2008)(Heng, 2008).

Molecular Structure Analysis

The molecular structure and conformational preferences of bromocyclohexane derivatives have been studied, revealing that these compounds can exist in a mixture of conformers with different stabilities (A. Belyakov et al., 2012)(Belyakov et al., 2012). This includes investigations into the axial and equatorial conformers and their thermodynamic equilibria.

Chemical Reactions and Properties

Bromocyclohexane participates in various chemical reactions, including bromination processes that lead to the formation of complex structures such as 1,2,3,4-tetrabromocyclohexane and intricate mechanisms that govern these reactions (Xinghua Han et al., 1999)(Han et al., 1999). These studies highlight the reactivity and versatility of bromocyclohexane in synthetic chemistry.

Physical Properties Analysis

The physical properties of bromocyclohexane, including its behavior in liquid crystalline solutions and the dynamics of its conformers, have been explored through techniques like dynamic 2H NMR spectroscopy. This research provides insights into the molecular order parameters and activation enthalpies related to the ring inversion processes of bromocyclohexane (S. Ternieden et al., 1999)(Ternieden et al., 1999).

Chemical Properties Analysis

The chemical properties of bromocyclohexane have been elucidated through studies on its reactions, such as the bromination of cyclohexenes and the subsequent formation of various brominated compounds. These reactions are influenced by factors such as stereochemistry and the presence of catalysts, providing a comprehensive understanding of bromocyclohexane's chemical behavior (G. Bellucci et al., 1969)(Bellucci et al., 1969).

Scientific Research Applications

Application 1: Ionization of Equatorial and Axial Conformational Isomers

  • Summary of the Application : Bromocyclohexane has been used to study the ionization of equatorial and axial conformational isomers of the chair-bromocyclohexane .
  • Methods of Application or Experimental Procedures : The ionization of equatorial and axial conformational isomers of the chair-bromocyclohexane is investigated with the use of the vacuum ultraviolet mass-analyzed threshold ionization (MATI) spectroscopic technique .
  • Results or Outcomes : Two distinct ionization energies of 9.8308 (± 0.0025) and 9.8409 (± 0.0025) eV are determined for equatorial or axial conformers, respectively . It is found that the equatorial conformer undergoes a drastic structural change upon ionization especially along the C-Br distortion mode, whereas the axial conformer shows the modest change along the ring-puckering mode with ionization .

Application 2: Refractive Index Matching in Confocal Microscopy of Colloids

  • Summary of the Application : Bromocyclohexane is used to match the refractive index of PMMA (Poly(methyl methacrylate)) in confocal microscopy of colloids . This is particularly useful in the study of colloidal hard spheres .
  • Methods of Application or Experimental Procedures : A mixture of cis-decalin and Bromocyclohexane can simultaneously match the optical index and density of PMMA . Due to the moderate dielectric constant of Bromocyclohexane, PMMA acquires charges that can be screened by the addition of salt (e.g., tetrabutyl ammonium bromide), leading to a very good approximation of colloidal hard sphere .
  • Results or Outcomes : A drawback is that Bromocyclohexane is a good solvent for PMMA, causing it to swell over time, which may lead to a poor determination of particle radii and determination of solid volume fraction .

Application 3: Direct Alkylation of Heteroarenes using Photoredox Gold Catalysis

  • Summary of the Application : Bromocyclohexane is used in the photocatalytic generation of nucleophilic alkyl radicals from unactivated bromoalkanes as part of a universal and efficient cross-coupling strategy for the direct alkylation of heteroarenes .
  • Methods of Application or Experimental Procedures : The process involves the use of a dimeric gold(I) photoredox catalyst, [Au 2(bis(diphenylphosphino)methane) 2]Cl 2 . This method proves to be efficient for alkylation of arenes under mild conditions in the absence of directing groups .
  • Results or Outcomes : The method described allows for the direct alkylation of heteroarenes using unactivated bromoalkanes, which is a significant advancement in the field of organic synthesis .

Safety And Hazards

Bromocyclohexane is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It may be harmful if inhaled, absorbed through the skin, or swallowed . It is advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and to use spark-proof tools and explosion-proof equipment .

properties

IUPAC Name

bromocyclohexane
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InChI

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AQNQQHJNRPDOQV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11Br
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DSSTOX Substance ID

DTXSID1044148
Record name Bromocyclohexane
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Molecular Weight

163.06 g/mol
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Physical Description

Liquid with a penetrating odor; [Merck Index] Colorless liquid with an unpleasant odor; [Acros Organics MSDS]
Record name Cyclohexyl bromide
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Vapor Pressure

3.62 [mmHg]
Record name Cyclohexyl bromide
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Product Name

Bromocyclohexane

CAS RN

108-85-0
Record name Bromocyclohexane
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Record name Cyclohexyl bromide
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Record name BROMOCYCLOHEXANE
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Record name Cyclohexane, bromo-
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Record name CYCLOHEXYL BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,490
Citations
GA Russell, A Ito, R Konaka - Journal of the American Chemical …, 1963 - ACS Publications
Bromo-and chlorocyclohexane have been chlorinated at 40 and—30 using molecular chlorine in carbon tetrachloride or carbon disulfide solution as well as Z-butyl hypochlorite as the …
Number of citations: 32 pubs.acs.org
S Rodrıguez, C Lafuente, H Artigas, FM Royo… - The Journal of Chemical …, 1999 - Elsevier
Isentropic compressibilities κ S and excess isentropic compressibilities κ E S of {xC 4 H 8 O, orxC 5 H 10 O, orx(CH 3 )C 4 H 7 O, orx(CH 3 ) 2 C 4 H 6 O+(1−x)C 6 H 11 Cl, or (1−x)C 6 H …
Number of citations: 56 www.sciencedirect.com
K Kobashi, M Oguni - The Journal of Chemical Thermodynamics, 1995 - Elsevier
… (10) Heat capacities of bromocyclohexane were measured in … of chlorocyclohexane and bromocyclohexane. The pressures … (11) For bromocyclohexane, the values were determined by …
Number of citations: 16 www.sciencedirect.com
JH Canton, RCC Wegman - Water Research, 1983 - Elsevier
In order to get an impression about the possible environmental effects of tribromethene. cyclohexene and bromocyclohexane, short-term toxicity tests were carried out with green algae (…
Number of citations: 19 www.sciencedirect.com
S Ternieden, D Muller, K Muller - Liquid crystals, 1999 - Taylor & Francis
… the double bond which bromocyclohexane, given in ®… bromocyclohexanecis-2-d1 or bromocyclohexane-1-d1 . In order to obtain di erent lines with respect to the two bromocyclohexane …
Number of citations: 5 www.tandfonline.com
A Villares, L Sanz, B Giner, C Lafuente… - Journal of Chemical & …, 2005 - ACS Publications
Experimental surface tensions for mixtures formed by chlorocyclohexane or bromocyclohexane and a cyclic ether (tetrahydropyran, tetrahydrofuran, 2-methyltetrahydrofuran, or 2,5-…
Number of citations: 36 pubs.acs.org
AI Fishman, WA Herrebout… - Physical Chemistry …, 2002 - pubs.rsc.org
The infrared spectra of the solid phases of fluorocyclohexane (FCH) and bromocyclohexane (BCH) have been investigated at temperatures between 77 and 286 K and between 77 and …
Number of citations: 5 pubs.rsc.org
Q Shen, JM Peloquin - Acta Chem. Scand, 1988 - actachemscand.org
… bromocyclohexane are almost identical to the values reported for cyclohexane. The conformational compositions of chloroand bromocyclohexane … composition for bromocyclohexane …
Number of citations: 30 actachemscand.org
S Holly, G Jalsovszky, O Egyed - Journal of Molecular Structure, 1982 - Elsevier
On the basis of the ir vapour spectrum of cyclohexane, the assignment of a weak band at 947 cm −1 to the v 15 fundamental is probable. We discovered the completely forbidden v 11 …
Number of citations: 10 www.sciencedirect.com
LW Reeves, KO Strømme - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
The populations of equatorial and axial halogen forms of chloro- and bromo-cyclohexane have been studied by proton magnetic resonance between 25 and −104 C in carbon …
Number of citations: 72 cdnsciencepub.com

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